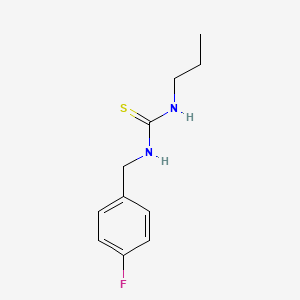![molecular formula C21H20F2N4O4 B10953076 N-[4-(difluoromethoxy)-2-methylphenyl]-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10953076.png)
N-[4-(difluoromethoxy)-2-methylphenyl]-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(difluoromethoxy)-2-methylphenyl]-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with difluoromethoxy and nitro-pyrazolyl substituents, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)-2-methylphenyl]-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzamide core: This is achieved by reacting 4-(difluoromethoxy)-2-methylaniline with benzoyl chloride under basic conditions to form the benzamide intermediate.
Introduction of the pyrazolyl group: The benzamide intermediate is then reacted with 3,5-dimethyl-4-nitro-1H-pyrazole in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)-2-methylphenyl]-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The difluoromethoxy group can be deprotected under acidic conditions to yield the corresponding phenol.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Acidic conditions, such as hydrochloric acid
Substitution: Electrophilic reagents such as bromine or chlorine
Major Products Formed
Oxidation: Amino derivatives
Reduction: Phenolic derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(difluoromethoxy)-2-methylphenyl]-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s difluoromethoxy and nitro-pyrazolyl groups are key to its activity, allowing it to bind to and modulate the function of target proteins. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide: Used for thiation of carbonyl compounds.
Uniqueness
N-[4-(difluoromethoxy)-2-methylphenyl]-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H20F2N4O4 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)-2-methylphenyl]-2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C21H20F2N4O4/c1-12-10-16(31-21(22)23)8-9-18(12)24-20(28)17-7-5-4-6-15(17)11-26-14(3)19(27(29)30)13(2)25-26/h4-10,21H,11H2,1-3H3,(H,24,28) |
InChI Key |
INANGQSOMBZXKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)NC(=O)C2=CC=CC=C2CN3C(=C(C(=N3)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(difluoromethyl)-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10952994.png)
![(2E)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-diphenylprop-2-enamide](/img/structure/B10952995.png)
![N-[(E)-{5-[(2,3-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10953005.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylbutanamide](/img/structure/B10953012.png)
![N-[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10953020.png)
![2-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B10953023.png)

![N,3,4-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B10953031.png)
![2-({[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10953039.png)
![N-[4-(carbamimidoylsulfamoyl)phenyl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10953042.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)furan-2-carboxamide](/img/structure/B10953052.png)
![{5-[(4-Chlorophenoxy)methyl]furan-2-yl}(pyrrolidin-1-yl)methanone](/img/structure/B10953063.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10953065.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10953078.png)
